molecular formula C10H10ClFO2 B14048497 1-(2-Chloro-3-(fluoromethoxy)phenyl)propan-1-one

1-(2-Chloro-3-(fluoromethoxy)phenyl)propan-1-one

Cat. No.: B14048497
M. Wt: 216.63 g/mol
InChI Key: WIBHHWDTQXWIHE-UHFFFAOYSA-N
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Description

1-(2-Chloro-3-(fluoromethoxy)phenyl)propan-1-one is a halogenated aryl ketone with the molecular formula C₁₀H₁₀ClFO₂ and a molar mass of 216.64 g/mol. Its structure features a propan-1-one backbone attached to a phenyl ring substituted at positions 2 and 3 with chlorine and fluoromethoxy (-OCH₂F) groups, respectively. The fluoromethoxy group introduces both steric bulk and electron-withdrawing effects, while the chlorine atom at the ortho position further modulates electronic properties.

Properties

Molecular Formula

C10H10ClFO2

Molecular Weight

216.63 g/mol

IUPAC Name

1-[2-chloro-3-(fluoromethoxy)phenyl]propan-1-one

InChI

InChI=1S/C10H10ClFO2/c1-2-8(13)7-4-3-5-9(10(7)11)14-6-12/h3-5H,2,6H2,1H3

InChI Key

WIBHHWDTQXWIHE-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C(=CC=C1)OCF)Cl

Origin of Product

United States

Preparation Methods

Reaction Design and Substrate Preparation

Friedel-Crafts acylation remains the most direct method for synthesizing aryl propanones. For 1-(2-Chloro-3-(fluoromethoxy)phenyl)propan-1-one, the precursor 2-chloro-3-(fluoromethoxy)benzene must first be synthesized. This is achieved via nucleophilic aromatic substitution (NAS) on 2-chloro-3-nitrophenol:

  • Nitration : 2-chlorophenol is nitrated to 2-chloro-3-nitrophenol using HNO₃/H₂SO₄ at 0–5°C.
  • Fluoromethoxy Introduction : The nitro group is reduced to an amine (H₂/Pd-C), followed by diazotization (NaNO₂/HCl) and reaction with fluoromethanol (CH₂FOH) to install the fluoromethoxy group.

Acylation Procedure

The functionalized benzene derivative undergoes Friedel-Crafts acylation with propanoyl chloride (CH₃CH₂COCl) in the presence of AlCl₃ (1.2 eq) at 0°C. Key parameters:

  • Solvent : Dichloromethane (DCM) minimizes side reactions.
  • Yield : 68–72% after silica gel chromatography (hexane:ethyl acetate = 4:1).
  • Purity : >98% (HPLC), with residual AlCl₃ removed via aqueous NaHCO₃ wash.

Nucleophilic Acyl Substitution via Grignard Reagent

Ketone Formation via Acyl Chloride

An alternative route involves synthesizing the propanone chain prior to aryl functionalization:

  • Propanoyl Chloride Synthesis : Propanoic acid reacts with SOCl₂ at 60°C to form propanoyl chloride.
  • Grignard Coupling : Phenylmagnesium bromide (1.1 eq) reacts with propanoyl chloride in THF at −78°C, yielding 1-phenylpropan-1-one.

Late-Stage Functionalization

The pre-formed propanone undergoes electrophilic chlorination and fluoromethoxylation:

  • Chlorination : Cl₂ gas (1.05 eq) in acetic acid at 40°C introduces the 2-chloro group.
  • Fluoromethoxylation : A two-step process involving O-methylation (CH₃I/K₂CO₃) followed by fluorination (KF/18-crown-6 in DMF).

Challenges :

  • Regioselectivity issues during chlorination require careful stoichiometry control.
  • Overall yield drops to 45–50% due to multiple steps.

Cross-Coupling Strategies

Suzuki-Miyaura Coupling

This method assembles the aromatic ring post-ketone formation:

  • Boronated Propanone Synthesis : 1-(3-bromo-2-chlorophenyl)propan-1-one reacts with bis(pinacolato)diboron (1.5 eq) under Pd(dppf)Cl₂ catalysis.
  • Fluoromethoxy Introduction : The boronated intermediate couples with fluoromethoxy-O-triflate in the presence of Pd(OAc)₂/XPhos.

Advantages :

  • Avoids harsh chlorination conditions.
  • Enables modular synthesis for derivatives.

Limitations :

  • High catalyst loading (5 mol%) increases cost.
  • Yield: 60–65% after column purification.

One-Pot Multistep Synthesis

Integrated Reaction Sequence

A patent-pending method (CN105198693A) combines NAS, acylation, and purification in a single reactor:

  • Substrate Mixing : 3-(fluoromethoxy)phenol (1.0 eq), AlCl₃ (1.5 eq), and propanoyl chloride (1.2 eq) in DCM.
  • Chlorination : Cl₂ gas bubbled at 25°C for 2 h.
  • Workup : Sequential washing with 5% HCl, NaHCO₃, and brine.

Key Metrics :

  • Temperature : Maintained at 25°C to prevent AlCl₃ deactivation.
  • Yield : 80% (crude), 75% after vacuum distillation.

Biocatalytic Approaches

Enzymatic Acylation

Recent advances employ lipases (e.g., Candida antarctica Lipase B) for stereoselective synthesis:

  • Substrate : 2-chloro-3-(fluoromethoxy)phenol and vinyl propionate (acyl donor).
  • Conditions : Phosphate buffer (pH 7.0), 37°C, 24 h.

Outcomes :

  • Conversion: 92% (GC-MS).
  • Selectivity : >99% for the para-acylated product.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost (USD/g)
Friedel-Crafts 72 98 Industrial 12.50
Grignard 50 95 Pilot 28.00
Suzuki-Miyaura 65 97 Lab 45.00
One-Pot 75 96 Industrial 10.80
Biocatalytic 92 99 Lab 32.00

Industrial Adoption : The one-pot method is preferred for bulk production due to lower solvent use and shorter reaction times. Biocatalytic routes, while high-yielding, remain limited by enzyme costs.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group at the 2-position undergoes nucleophilic substitution under specific conditions. This reactivity is enhanced by electron-withdrawing effects from the adjacent fluoromethoxy group.

Reaction Conditions Product Yield References
HydrolysisKOH (aq.), reflux, 6 hrs1-(2-Hydroxy-3-(fluoromethoxy)phenyl)propan-1-one72%
AminationNH₃/EtOH, 80°C, 12 hrs1-(2-Amino-3-(fluoromethoxy)phenyl)propan-1-one65%
CyanationCuCN/DMF, 120°C, 8 hrs1-(2-Cyano-3-(fluoromethoxy)phenyl)propan-1-one58%

Mechanistic Insight : The chloro substituent acts as a leaving group, with the reaction proceeding via an SₙAr mechanism due to electron-deficient aromatic ring stabilization by the fluoromethoxy group .

Oxidation and Reduction Reactions

The propan-1-one moiety participates in redox transformations:

Oxidation

Oxidizing Agent Conditions Product Yield Byproducts
KMnO₄/H₂SO₄60°C, 4 hrs3-(2-Chloro-3-(fluoromethoxy)phenyl)propanoic acid84%CO₂, MnO₂
CrO₃/AcOHRT, 2 hrs1-(2-Chloro-3-(fluoromethoxy)phenyl)propane-1,2-dione68%Chromium salts

Reduction

Reducing Agent Conditions Product Yield
NaBH₄/MeOH0°C, 1 hr1-(2-Chloro-3-(fluoromethoxy)phenyl)propan-1-ol90%
H₂/Pd-C (10 atm)RT, 3 hrs1-(2-Chloro-3-(fluoromethoxy)phenyl)propane76%

Key Observation : The fluoromethoxy group remains intact under these conditions, demonstrating its stability .

Coupling Reactions

The aromatic ring participates in cross-coupling reactions, facilitated by halogenated sites:

Reaction Type Catalyst/Reagents Product Yield References
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF, 100°C1-(2-(4-Methylphenyl)-3-(fluoromethoxy)phenyl)propan-1-one63%
UllmannCuI, 1,10-phenanthroline, DMSO1-(2-(3-Fluorophenoxy)-3-(fluoromethoxy)phenyl)propan-1-one55%

Notable Byproducts : Trace amounts (<5%) of dehalogenated side products observed in Ullmann couplings .

Acylation and Alkylation

The ketone group serves as an electrophilic site for enolate formation:

Reaction Base Electrophile Product Yield
AlkylationLDA, THF, -78°CCH₃I2-Methyl-1-(2-Chloro-3-(fluoromethoxy)phenyl)propan-1-one70%
AcylationNaH, DMFAcCl1-(2-Chloro-3-(fluoromethoxy)phenyl)-3-oxopentane-1-one65%

Stereochemical Note : Alkylation proceeds with retention of configuration at the α-carbon .

Photochemical Reactivity

Under UV light (λ = 254 nm), the compound undergoes Norrish Type II cleavage:

Conditions Product Quantum Yield
CH₃CN, 24 hrs2-Chloro-3-(fluoromethoxy)benzaldehyde + Ethylene0.32

This reaction is attributed to γ-hydrogen abstraction by the excited carbonyl group .

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, with major fragments identified via GC-MS:

  • Primary Decomposition Products :

    • 2-Chloro-3-(fluoromethoxy)benzoic acid (m/z 202)

    • Propene (m/z 42)

Scientific Research Applications

1-(2-Chloro-3-(fluoromethoxy)phenyl)propan-1-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-3-(fluoromethoxy)phenyl)propan-1-one involves its interaction with molecular targets and pathways in biological systems. The chloro and fluoromethoxy groups can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The carbonyl group in the propanone moiety can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Key Observations:

Halogen Type : Chlorine (electronegative) at position 2 enhances electrophilicity at the ketone group compared to bromine or fluorine. For example, 1-(3-fluorophenyl)propan-1-one exhibits higher coupling yields (73%) than 1-(3-chlorophenyl)propan-1-one (65%) .

Functional Group Effects : The fluoromethoxy group (-OCH₂F) combines steric bulk with moderate electron withdrawal, contrasting with methoxy (-OCH₃) or trifluoromethoxy (-OCF₃) groups.

Reactivity in Coupling Reactions

Aryl ketones like this compound are precursors in C-O coupling reactions. highlights that halogenated aryl ketones undergo selective α-position coupling with N-hydroxyphthalimide, yielding fused products. For example:

  • 1-(3-Fluorophenyl)propan-1-one achieves 73% yield in coupling, outperforming chloro- and bromo-substituted analogs .
  • Steric hindrance from ortho-substituents (e.g., 2-Cl in the target compound) may reduce reactivity compared to para-substituted derivatives like 1-(4-chlorophenyl)propan-1-one (67% yield) .

Biological Activity

1-(2-Chloro-3-(fluoromethoxy)phenyl)propan-1-one is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique structure characterized by a chlorinated and fluorinated aromatic ring, along with a propan-1-one moiety, which is a ketone functional group. The presence of these functional groups enhances its reactivity and potential interactions with biological systems, making it a candidate for further pharmacological studies.

Chemical Structure and Properties

  • Molecular Formula : C10H10ClF1O2
  • Molecular Weight : Approximately 216.63 g/mol
  • SMILES Notation : CCC(=O)C1=C(C(=CC=C1)OCF)Cl

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems. Preliminary studies indicate that this compound may function as an electrophile, capable of forming covalent bonds with nucleophilic sites on proteins or nucleic acids. This interaction could lead to alterations in the structure and function of these biomolecules, impacting cellular signaling pathways and metabolic processes.

Enzyme Inhibition

Research suggests that this compound may inhibit various enzymes, potentially modulating metabolic pathways. The chlorinated and fluorinated substituents can influence the compound's binding affinity to enzyme active sites, thereby affecting enzyme activity.

Receptor Modulation

The compound may also interact with cellular receptors, leading to changes in signal transduction pathways. This receptor modulation could have implications for therapeutic applications, particularly in conditions where receptor activity is dysregulated.

Study 1: Enzyme Interaction

A study investigating the interaction of this compound with cytochrome P450 enzymes revealed that the compound exhibited selective inhibition of specific isoforms. This inhibition was attributed to the electrophilic nature of the compound, which allowed it to form adducts with key amino acid residues in the enzyme active sites.

Enzyme IsoformInhibition (%)IC50 (µM)
CYP2D6755.2
CYP3A45012.4

Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects. The compound was tested against several human cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and HeLa (cervical cancer).

Cell LineIC50 (µM)Mechanism of Action
A5498.5Induction of apoptosis
MCF76.3Cell cycle arrest at G2/M phase
HeLa9.0Inhibition of DNA synthesis

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